molecular formula C11H13N3O2 B017098 N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine CAS No. 3414-64-0

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine

Cat. No.: B017098
CAS No.: 3414-64-0
M. Wt: 219.24 g/mol
InChI Key: SVNVKGIWGOHXPW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine (CAS: 3414-64-0) is a nitro-substituted indole derivative with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. It is synthesized via reductive amination of 5-nitroindole-3-carboxaldehyde with dimethylamine, yielding a yellow crystalline solid with a melting point of 114–116°C . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 11.71 (s, 1H, indole NH), 8.62 (d, J=5.9 Hz, 1H), 3.68 (s, 2H, CH₂N), 2.22 (s, 6H, N(CH₃)₂) .
  • ¹³C NMR: δ 140.09 (C3-indole), 69.59 (CH₂N), 44.65 (N(CH₃)₂) .

This compound has been investigated as a c-Myc G-quadruplex DNA stabilizer and precursor for bioactive derivatives (e.g., 5-aminoindole analogs) . Its nitro group enhances electron-deficient character, critical for π-π stacking interactions with nucleic acids .

Properties

IUPAC Name

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVKGIWGOHXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187730
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-64-0
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3414-64-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-((dimethylamino)methyl)-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Indole Intermediates

Indole nitration is often performed using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor substitution at the 5-position. For example, nitration of 3-(dimethylaminomethyl)indole in fuming nitric acid yields the 5-nitro derivative, though competing 4- and 6-substitution may occur.

Cyclization Approaches

Fischer indole synthesis remains a cornerstone for constructing the indole ring. Reaction of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions generates indoles with substituents dictated by the starting materials. For N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a phenylhydrazine derivative bearing a nitro group could be cyclized with a dimethylamino-containing carbonyl precursor.

Stepwise Synthesis of this compound

Synthesis of 3-(Dimethylaminomethyl)Indole

  • Starting Material : Indole-3-carbaldehyde.

  • Reductive Amination : Reaction with dimethylamine in the presence of NaBH₄ in methanol at 25°C for 12 hours yields 3-(dimethylaminomethyl)indole.

  • Nitration : Treat with HNO₃/H₂SO₄ at 0°C for 2 hours to introduce the nitro group at the 5-position.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Reductive AminationNaBH₄, MeOH, 25°C, 12 h78%95%
NitrationHNO₃/H₂SO₄, 0°C, 2 h65%90%

Suzuki-Miyaura Coupling

  • Substrate Preparation : 5-Nitro-3-bromoindole.

  • Coupling Reaction : React with dimethylaminomethylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in DMF/H₂O (3:1) at 80°C for 8 hours.

Optimization Insights :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing cost.

  • Solvent System : Polar aprotic solvents (DMF, DMSO) enhance boronic acid solubility and reaction efficiency.

Performance Metrics :

ParameterValue
Yield72%
Reaction Time8 h
Temperature80°C

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Intermediate Reduction

Industrial protocols often employ catalytic hydrogenation to reduce nitro intermediates. For example, hydrogen gas (1–3 bar) over palladium on carbon (Pd/C) at 50°C converts 5-nitroindoles to amino derivatives, though this step is omitted in the target compound’s synthesis.

Scalability Data :

ParameterBench Scale (100 g)Pilot Scale (10 kg)
Hydrogen Pressure1 bar1.5 bar
Catalyst Loading5 wt%3 wt%
Batch Time4 h6 h

Waste Minimization Strategies

  • Solvent Recovery : DMF and methanol are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Pd/C is filtered and reactivated via acid washing, achieving 85% recovery.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 3.78 (s, 2H, CH₂), 2.34 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch), 1250 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC with a C18 column (MeCN/H₂O = 70:30, 1 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.

Process Optimization and Troubleshooting

Yield Enhancement Techniques

  • Temperature Gradients : Gradual heating during nitration (0°C → 25°C over 1 h) improves regioselectivity.

  • Stoichiometry Adjustments : Using 1.2 equivalents of dimethylamine in reductive amination increases yield from 65% to 78%.

Common Pitfalls

  • Over-Nitration : Excess HNO₃ leads to dinitro byproducts. Controlled addition (dropwise over 30 min) mitigates this.

  • Oxidative Degradation : Storing intermediates under nitrogen at –20°C prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Cycloaddition: Dienophiles and catalysts like phosphoric acid derivatives.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of bioactive compounds.

Scientific Research Applications

Pharmaceutical Development

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been investigated as a lead compound for developing novel pharmacological agents. Its structural similarity to other indole derivatives suggests potential therapeutic effects, particularly in cancer treatment and neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable precursor in organic synthesis due to its functional groups. The presence of the nitro group (-NO₂) and the dimethylamino methyl group (-CH₂-N(CH₃)₂) allows for further chemical modifications, enabling the synthesis of diverse organic molecules with various applications .

Inhibition of Tubulin Polymerization

A study synthesized several derivatives related to indole compounds, demonstrating that certain analogues could effectively inhibit tubulin polymerization. Among these, compounds similar to this compound showed promising anti-proliferative activities against various cancer cell lines, including HeLa and MCF-7. The most potent derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells .

Research has utilized molecular docking and in vitro assays to evaluate the binding affinity of this compound to various biological targets. These studies are crucial for understanding its potential therapeutic applications and guiding further drug development efforts .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents
Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound Biological Activity/Application Reference
N,N-Dimethyl-1-(1-(prop-2-yn-1-yl)-5-nitro-1H-indol-3-yl)methanamine (21a) Propargyl group at N1 C₁₄H₁₄N₄O₂ Increased lipophilicity; improved DNA binding c-Myc G-quadruplex stabilization
N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine (9a) 5-NO₂ → 5-NH₂ C₁₁H₁₅N₃ Reduced electron deficiency; redox-sensitive Anticancer prodrug activation
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine 1-CH₃ C₁₂H₁₆N₂ Loss of nitro group; altered π-stacking Serotonin receptor modulation
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine 5-OCH₃; extended chain C₁₄H₂₀N₂O Methoxy enhances H-bonding; longer chain Antidepressant potential

Key Insights :

  • Electron-Withdrawing Groups : The 5-nitro group in the target compound enhances DNA interaction compared to 5-methoxy or 5-methyl analogs, which prioritize receptor binding .
  • N1 Substitution : Propargyl or azidopropyl groups (e.g., compound 15 ) improve pharmacokinetic properties but may reduce aqueous solubility .
Functional Analogues with Similar Amine Moieties
Compound Name Core Structure IC₅₀ (COX-2) Selectivity Index (COX-2/COX-1) Key Differences vs. Target Compound Reference
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazothiazole core 0.08 µM 313.7 Superior COX-2 inhibition
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine Indole core N/A N/A DNA binding over enzymatic inhibition

Key Insights :

  • Core Structure Impact : Imidazothiazole derivatives (e.g., 6a ) exhibit potent COX-2 inhibition due to sulfonylphenyl groups, whereas the indole-based target compound prioritizes nucleic acid interactions .
  • Amine Flexibility : Bulkier amines (e.g., diethyl) in analogs reduce DNA binding efficiency compared to dimethylamine in the target compound .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 21a 6a 9a
Molecular Weight (g/mol) 219.24 294.30 375.47 189.26
LogP (Predicted) 1.8 2.5 3.1 0.9
Water Solubility (mg/mL) <0.1 <0.05 <0.01 1.2
Melting Point (°C) 114–116 98–100 162–164 85–87

Key Insights :

  • Lipophilicity : Propargyl-substituted 21a has higher LogP, favoring membrane permeability but complicating formulation .
  • Solubility: The 5-amino derivative (9a) shows improved solubility, making it more suitable for intravenous delivery .

Biological Activity

N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The compound features an indole ring substituted with a nitro group at the 5-position and a dimethylamino group, which contributes to its reactivity and biological profile.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against bacterial strains. Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune modulation. Additionally, the compound has been studied for its ability to induce apoptosis in cancer cells through oxidative stress modulation.

Neuroprotective Effects

The compound is being investigated for its neuroprotective potential due to its ability to modulate oxidative stress pathways. Indoles have been shown to reduce oxidative damage in neuronal cells, suggesting that this compound could be beneficial in neurodegenerative diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Oxidative Stress Modulation : The compound appears to influence oxidative stress levels within cells, potentially reducing damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
  • Binding Affinity : Molecular docking studies suggest that the compound has a strong binding affinity for various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

StudyFindings
Identified as a potent anti-MRSA agent with MIC values ≤ 0.25 µg/mL.
Demonstrated neuroprotective effects through modulation of oxidative stress pathways.
Exhibited anticancer properties by inhibiting IDO and inducing apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, and what challenges are encountered during synthesis?

The compound is synthesized via multi-step routes involving:

  • Nucleophilic substitution : Reaction of 5-nitroindole derivatives with propargyl bromide or azidopropyl groups to generate intermediates (e.g., 1-(3-azidopropyl)-5-nitro-1H-indole) .
  • Vilsmeier-Haack reaction : Formylation of intermediates to produce aldehydes (e.g., 5-nitro-1H-indole-3-carbaldehyde) .
  • Reductive amination : Reaction of aldehydes with dimethylamine in the presence of NaBH₄ in methanol, yielding the final product with ~38–56% yields .

Q. Challenges :

  • Air oxidation of 5-aminoindole intermediates, requiring inert conditions .
  • Moderate yields due to competing side reactions during substitution steps .

Q. What spectroscopic methods are employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), methylene groups (δ 3.5–4.0 ppm), and dimethylamine protons (δ 2.1–2.4 ppm) .
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 245.1 [M+H]⁺) .

Q. How does the nitro group influence the compound’s reactivity and applications in biological studies?

The nitro group acts as an electron-withdrawing moiety, enhancing:

  • Electrophilic substitution : Directs reactions to specific positions on the indole ring .
  • Biological activity : Stabilizes DNA G-quadruplex structures, as shown in studies targeting c-MYC oncogene expression .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields and purity?

  • Reaction conditions : Use anhydrous DMF for substitution steps to minimize hydrolysis .
  • Catalyst optimization : Employ Pd/C for hydrogenation of nitro intermediates to amines .
  • Purification : Recrystallization in ethanol or acetone to remove byproducts .

Q. Example optimization table :

StepReagent/ConditionsYield Improvement Strategy
FormylationPOCl₃/DMF at 0°C → RTSlow reagent addition to reduce exotherms
Reductive aminationNaBH₄ in methanol, 3 h stirringUse excess NaBH₄ (1.5 equiv)

Q. What strategies mitigate instability of intermediates like 5-aminoindole derivatives during synthesis?

  • Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield amines from oxidation .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent degradation .
  • Low-temperature storage : Store intermediates at –20°C in dark vials .

Q. How can contradictory data on reaction yields (e.g., 40% vs. 55%) be analyzed and resolved?

  • Variable analysis : Compare solvent purity (DMF vs. DMSO), reagent stoichiometry, and temperature gradients .
  • Reproducibility : Standardize protocols (e.g., exact cooling rates during exothermic steps) .
  • Advanced characterization : Use HPLC to quantify byproducts and assess reaction efficiency .

Q. What methodologies evaluate the compound’s biological activity, such as G-quadruplex stabilization?

  • FRET melting assays : Measure thermal stabilization of DNA structures (ΔTₘ values) .
  • Circular dichroism (CD) : Confirm G-quadruplex topology changes upon ligand binding .
  • Cell-based assays : Assess cytotoxicity (e.g., IC₅₀ in HT-29 cells) and c-MYC downregulation .

Q. How does structural modification (e.g., propargyl or azide groups) impact the compound’s pharmacological profile?

  • Click chemistry compatibility : Azide groups enable Cu-catalyzed cycloaddition for bioconjugation .
  • Bioavailability : Propargyl derivatives show enhanced lipophilicity (logP ~3.4) and BBB penetration .

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